[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate
Overview
Description
“[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O2 . It is a pale yellow solid .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid” includes a triazolo[4,3-a]pyridine ring . The compound has a molecular weight of 163.14 .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid” is a solid compound . It has a melting point of 188–189 °C .Scientific Research Applications
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Pharmaceutical Chemistry
- Summary of Application : [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
- Methods of Application : The compound is synthesized using various methods and used in the creation of new drug candidates .
- Results or Outcomes : The compound has shown potential in the discovery of new structures for pharmaceutical applications .
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Medicinal Chemistry
- Summary of Application : The compound is used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
- Methods of Application : The compound is synthesized and used as a structural unit in the creation of fluorescent probes and polymers .
- Results or Outcomes : The compound has shown potential in medicinal chemistry, specifically in c-Met inhibition or GABA A modulating activity .
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Antimicrobial Research
- Summary of Application : Derivatives of the compound have shown a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
- Methods of Application : The compound is synthesized into various derivatives and tested for their antimicrobial properties .
- Results or Outcomes : The compound’s derivatives have shown potential as antimicrobial agents .
Safety And Hazards
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.2H2O/c11-7(12)5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,(H,11,12);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJWVWRQXTFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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